Pharmacokinetic Half-Life Advantage of sec-O-Glucosylhamaudol Over Co-Occurring Saposhnikovia Chromones
In a head-to-head comparative pharmacokinetic study following oral administration of Radix Saposhnikoviae extract in normal rats, sec-O-glucosylhamaudol demonstrated a significantly prolonged elimination half-life (T1/2) of 20.54 ± 16.51 min, which is approximately 7.2-fold longer than prim-O-glucosylcimifugin (2.84 ± 0.85 min) and 12.3-fold longer than 4′-O-β-D-glucosyl-5-O-methylvisamminol (1.67 ± 0.38 min). [1] This extended half-life translates to sustained systemic exposure relative to its co-occurring chromone counterparts.
| Evidence Dimension | Elimination half-life (T1/2) after oral administration |
|---|---|
| Target Compound Data | 20.54 ± 16.51 min |
| Comparator Or Baseline | prim-O-glucosylcimifugin: 2.84 ± 0.85 min; 4′-O-β-D-glucosyl-5-O-methylvisamminol: 1.67 ± 0.38 min |
| Quantified Difference | 7.2× longer than prim-O-glucosylcimifugin; 12.3× longer than 4′-O-β-D-glucosyl-5-O-methylvisamminol |
| Conditions | Oral administration of Radix Saposhnikoviae extract in normal Sprague-Dawley rats; UPLC-MS/MS quantification |
Why This Matters
The substantially longer half-life supports less frequent dosing requirements in preclinical studies and may confer sustained target engagement advantages in pain and inflammation models.
- [1] Chen L, et al. Simultaneous Determination of Five Chromones of Radix Saposhnikoviae Extract in Rat Plasma by UPLC-MS/MS: Application to a Comparative Pharmacokinetic Study in Normal and Febrile Rats. J Anal Methods Chem. 2019;2019:6454252, Table 5. View Source
